molecular formula C23H21N3O2S2 B2931847 N-(2-ethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291862-72-0

N-(2-ethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2931847
CAS No.: 1291862-72-0
M. Wt: 435.56
InChI Key: GPFQAZPACMEESV-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core. This scaffold is functionalized with a 2-methylphenyl group at position 3 of the pyrimidine ring and a sulfanylacetamide moiety linked to a 2-ethylphenyl substituent. Thienopyrimidine derivatives are of significant interest in medicinal chemistry due to their structural similarity to purines, enabling interactions with enzymes and receptors involved in nucleotide metabolism .

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2/c1-3-16-9-5-6-10-17(16)24-20(27)14-30-23-25-18-12-13-29-21(18)22(28)26(23)19-11-7-4-8-15(19)2/h4-13H,3,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFQAZPACMEESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound with potential biological activity. Its structural complexity suggests a variety of interactions within biological systems, particularly in pharmacology and toxicology. This article reviews the available data on its biological activity, including antimicrobial properties, toxicity profiles, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C25H23N3O2S
  • SMILES Notation : CCC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C

This complex structure features multiple aromatic rings and a thieno[3,2-d]pyrimidine core, which are significant for its biological interactions.

Toxicity Profile

The compound has been flagged for its potential toxicity. According to the European Chemicals Agency (ECHA), it is classified as very toxic to aquatic life with long-lasting effects and is suspected of damaging fertility or the unborn child . This highlights the importance of evaluating its environmental impact and safety in therapeutic contexts.

Table 2: Toxicity Data

EndpointResult
Aquatic ToxicityVery toxic
Reproductive ToxicitySuspected risk
Environmental PersistenceLong-lasting effects

Case Studies

While direct case studies on this compound are scarce, research on similar compounds provides insights into their potential applications and risks. For example:

  • Study on Thieno[3,2-d]pyrimidine Derivatives : A study explored various thieno derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the side chains significantly affected their potency.
  • Reproductive Toxicity Assessment : Research assessing the reproductive toxicity of related compounds highlighted concerns regarding developmental impacts on embryos in aquatic organisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related analogs:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties/Findings Reference
N-(2-ethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (Target) Thieno[3,2-d]pyrimidin-4-one - 2-Methylphenyl (C3)
- 2-Ethylphenyl (acetamide)
~450 (estimated) High lipophilicity due to ethyl/methyl groups; potential for enhanced membrane permeability.
2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide Thieno[2,3-d]pyrimidin-4-one - Phenyl (C3)
- 4-Nitrophenyl (acetamide)
378.34 Nitro group introduces electron-withdrawing effects; may improve binding to polar targets.
2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-ethylphenyl)acetamide Thieno[2,3-d]pyrimidin-4-one - 3-Ethyl, 5,6-dimethyl (core)
- 2-Ethylphenyl (acetamide)
585.55 Increased steric bulk from dimethyl groups may reduce solubility but improve selectivity.
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4,6-Diaminopyrimidine - 4-Chlorophenyl (acetamide) ~310 (estimated) Diaminopyrimidine enhances hydrogen bonding; potential for kinase or folate pathway inhibition.
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidin-6-one - 2,3-Dichlorophenyl (acetamide) 344.21 Dichloro substituents increase lipophilicity; melting point 230°C suggests high stability.

Structural and Functional Insights:

Replacement of the oxo group with amino substituents () shifts hydrogen-bonding capacity, favoring interactions with polar residues in enzymes .

Substituent Effects: Electron-Withdrawing Groups: The nitro group in ’s compound enhances electrophilicity, which may improve binding to serine/threonine kinases but could reduce metabolic stability . Halogenated Aromatics: Chlorine atoms () improve binding affinity to hydrophobic pockets and may confer resistance to oxidative metabolism .

Synthetic Considerations: Sulfanylacetamide coupling (common in all compounds) requires precise control of reaction conditions (e.g., triethylamine in ethanol, as in ) to avoid over-acylation or ring-opening side reactions.

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